![molecular formula C18H18S2 B14481197 1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) CAS No. 67030-83-5](/img/structure/B14481197.png)
1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is an organic compound characterized by the presence of a disulfide bond linking two benzene rings, each substituted with an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) typically involves the reaction of 4-ethenylbenzyl chloride with sodium disulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the disulfide group, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ethenyl groups can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo redox reactions.
Industry: Utilized in the production of polymers and materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological and chemical processes. The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds, thereby modulating the activity of proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
Comparison: Compared to its analogs, 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is unique due to the presence of ethenyl groups, which confer additional reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials and polymers with tailored properties.
Eigenschaften
CAS-Nummer |
67030-83-5 |
|---|---|
Molekularformel |
C18H18S2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
1-ethenyl-4-[[(4-ethenylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C18H18S2/c1-3-15-5-9-17(10-6-15)13-19-20-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
InChI-Schlüssel |
MFOUTNQFFOAIKG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
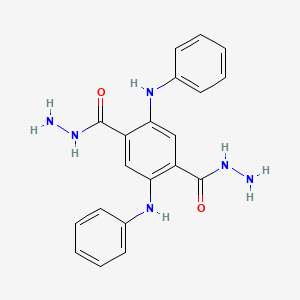
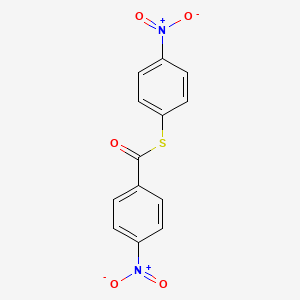
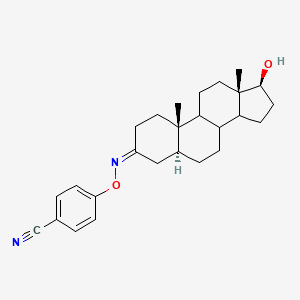
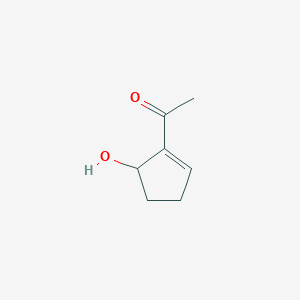
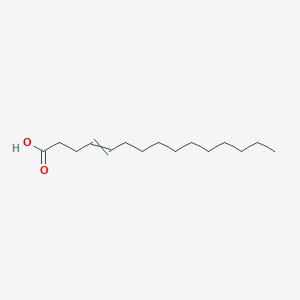
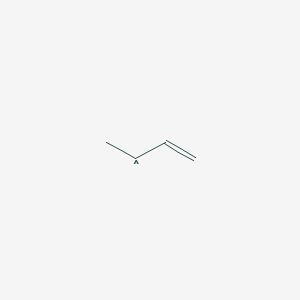

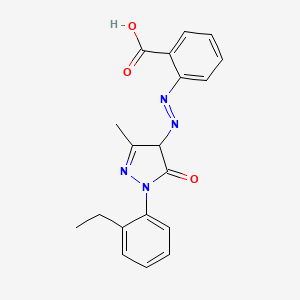


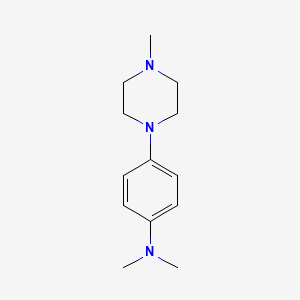
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)

